2-{4-[(2-CHLORO-4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
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Overview
Description
2-{4-[(2-CHLORO-4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with a chlorofluorophenyl group and a thiadiazole moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-CHLORO-4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2-chloro-4-fluorobenzyl chloride with piperazine to form the intermediate compound, followed by the reaction with 5-methyl-1,3,4-thiadiazole-2-amine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2-CHLORO-4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine or thiadiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-{4-[(2-CHLORO-4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 2-{4-[(2-CHLORO-4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-{4-[(2-CHLORO-4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE: Unique due to its specific substitution pattern and combination of functional groups.
This compound: Similar in structure but may have different substituents on the piperazine or thiadiazole rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of a chlorofluorophenyl group, piperazine ring, and thiadiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClFN5OS/c1-11-20-21-16(25-11)19-15(24)10-23-6-4-22(5-7-23)9-12-2-3-13(18)8-14(12)17/h2-3,8H,4-7,9-10H2,1H3,(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNBIUIRXYGCIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2CCN(CC2)CC3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198973 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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